molecular formula C18H16Cl2N6O4 B13998062 N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine] CAS No. 21323-08-0

N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]

Katalognummer: B13998062
CAS-Nummer: 21323-08-0
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: BUMHDHHMVGTQLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- typically involves the reaction of 1,4-piperazinediamine with 4-chloro-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction . The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or microwave-assisted synthesis to enhance the reaction efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce the reaction time compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups replacing the original nitro and chloro groups .

Wissenschaftliche Forschungsanwendungen

1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLORO-3-NITROPHENYL)METHYLENE]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-NITROPHENYL)METHYLENE]-
  • 1,4-PIPERAZINEDIAMINE,N1,N4-BIS[(4-CHLOROPHENYL)METHYLENE]-

Uniqueness

The combination of these functional groups allows for a wider range of chemical modifications and enhances the compound’s versatility in various research and industrial applications .

Eigenschaften

CAS-Nummer

21323-08-0

Molekularformel

C18H16Cl2N6O4

Molekulargewicht

451.3 g/mol

IUPAC-Name

1-(4-chloro-3-nitrophenyl)-N-[4-[(4-chloro-3-nitrophenyl)methylideneamino]piperazin-1-yl]methanimine

InChI

InChI=1S/C18H16Cl2N6O4/c19-15-3-1-13(9-17(15)25(27)28)11-21-23-5-7-24(8-6-23)22-12-14-2-4-16(20)18(10-14)26(29)30/h1-4,9-12H,5-8H2

InChI-Schlüssel

BUMHDHHMVGTQLX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.